molecular formula C7H5ClN4 B1289029 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine CAS No. 1247815-03-7

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B1289029
CAS No.: 1247815-03-7
M. Wt: 180.59 g/mol
InChI Key: HLVDAOQURQRINX-UHFFFAOYSA-N
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Description

2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine and a pyrazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Biochemical Analysis

Biochemical Properties

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation events. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been shown to induce apoptosis by disrupting cell signaling pathways and altering gene expression. It can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization. Furthermore, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can prevent substrate access or alter enzyme conformation, leading to reduced enzymatic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These molecular interactions contribute to the compound’s ability to regulate biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its potency and efficacy. Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, by selectively targeting cancer cells and sparing normal cells. At higher doses, toxic or adverse effects may occur, including damage to normal tissues and organs. Studies have identified threshold doses at which the compound’s beneficial effects are maximized while minimizing toxicity. These findings are crucial for determining safe and effective dosage regimens for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. For example, the compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, nuclear localization may enhance the compound’s ability to modulate gene expression, while mitochondrial localization could affect cellular metabolism and energy production .

Preparation Methods

The synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

2-chloro-4-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-9-4-2-6(11-7)12-5-1-3-10-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVDAOQURQRINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247815-03-7
Record name 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine
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